2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide
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Overview
Description
2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the thiophene ring, along with the amino and carboxamide functional groups, makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of sulfur and a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(3-chlorophenyl)benzamide
- 2-amino-4-phenylthiazole
- 2-amino-5-chlorobenzothiazole
Uniqueness
2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery and development.
Biological Activity
2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide, a compound with the molecular formula C14H15ClN2OS, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Weight : 294.8 g/mol
- CAS Number : 588714-51-6
- Structural Features : The compound features a thiophene ring, an amine group, and a chlorophenyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. The anticancer activity of this compound was evaluated using various cancer cell lines.
-
Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- HCT116 (human colorectal carcinoma)
-
Mechanism of Action :
- The compound's mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vitro assays demonstrated that treatment with this compound resulted in reduced viability of cancer cells compared to controls.
- Case Study :
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored, particularly against multidrug-resistant bacterial strains.
-
Bacterial Strains Tested :
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Klebsiella pneumoniae
- Minimum Inhibitory Concentration (MIC) :
- Case Study :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives.
Substituent | Effect on Activity |
---|---|
Chlorophenyl | Enhances anticancer activity |
Ethyl Group | Contributes to lipophilicity and cell membrane permeability |
Amino Group | Essential for interaction with biological targets |
Properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-11-8(2)19-13(16)12(11)14(18)17-10-6-4-5-9(15)7-10/h4-7H,3,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELSQPJPSFMDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.